molecular formula C24H20N4OS2 B11660806 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide CAS No. 303107-42-8

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B11660806
CAS No.: 303107-42-8
M. Wt: 444.6 g/mol
InChI Key: WCVUQQOGSSGWQC-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a carbazole moiety, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Synthesis of the Carbazole Moiety: The carbazole ring is usually synthesized via the Fischer indole synthesis, starting from phenylhydrazine and cyclohexanone.

    Coupling Reaction: The benzothiazole and carbazole moieties are then coupled using a suitable linker, such as an acetohydrazide group, under specific reaction conditions involving a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the hydrazide group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of both benzothiazole and carbazole moieties contributes to its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: This compound shares the benzothiazole and acetohydrazide moieties but lacks the carbazole group.

    9-ethyl-9H-carbazole-3-carbaldehyde: This compound contains the carbazole moiety but lacks the benzothiazole and acetohydrazide groups.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

303107-42-8

Molecular Formula

C24H20N4OS2

Molecular Weight

444.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N4OS2/c1-2-28-20-9-5-3-7-17(20)18-13-16(11-12-21(18)28)14-25-27-23(29)15-30-24-26-19-8-4-6-10-22(19)31-24/h3-14H,2,15H2,1H3,(H,27,29)/b25-14+

InChI Key

WCVUQQOGSSGWQC-AFUMVMLFSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CC=C51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.